20-Hydroxycholesterol
Overview
Description
Synthesis Analysis
The synthesis of 20-Hydroxycholesterol-like compounds has been explored to study their uptake, intracellular distribution, and metabolism in yeast cells, as well as their potential use as ligands for sterol-binding proteins. New compounds with fluorescent and Raman-sensitive labels have been synthesized, demonstrating good membrane permeability and the ability to bind within the active sites of known 20-Hydroxycholesterol targets (Faletrov et al., 2019).
Molecular Structure Analysis
The molecular structure of 20-Hydroxycholesterol and its analogs plays a significant role in their function and interaction with cellular components. Studies on the enzymatic conversion of cholesterol to hydroxycholesterols and pregnenolone have shed light on the molecular oxygen incorporation into the hydroxyl groups, revealing insights into the stereochemistry and specific modifications at various positions on the cholesterol backbone (Burstein et al., 1975).
Chemical Reactions and Properties
20-Hydroxycholesterol undergoes various chemical reactions, indicating its active role in steroid hormone biosynthesis. The presence of 20(S)-Hydroxycholesterol in biological samples like rat brains and human placenta has been established, highlighting its potential role in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).
Physical Properties Analysis
The study of 20-Hydroxycholesterol's physical properties, including its selective accumulation in Golgi membranes through a vesicular pathway sensitive to ATP levels, temperature, and lysosome function, has provided insights into its cellular trafficking and subcellular distribution (Peyrot et al., 2014).
Chemical Properties Analysis
The chemical properties of 20-Hydroxycholesterol, such as its inhibition of sterol synthesis in cultured mouse cells by derivatives oxygenated in the side chain, have been studied to understand its impact on sterol synthesis and its mechanism of action within cells (Kandutsch & Chen, 1974).
Scientific Research Applications
Cellular Studies and Ligands for Sterol-Binding Proteins : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells. These compounds may serve as ligands for sterol-binding proteins (Faletrov et al., 2019).
LXR Selectivity and Gene Modulation : Compounds incorporating the 22-hydroxylated 20-27 cholesterol moiety have shown promising LXR selectivity and potential for agonistic effects on genes involved in lipogenesis and inhibitory effects on cell proliferation (Strand et al., 2014).
Osteogenesis in Stem Cells : Hydroxycholesterol induces osteogenesis in human adipose-derived stem cells, with the hedgehog signaling pathway playing a crucial role in this process (Yalom et al., 2014).
Role in Steroid Hormone Biosynthesis : 20(S)-hydroxycholesterol is present in rat brains and human placenta, suggesting its involvement in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).
Therapeutic Drug Potential : 20-hydroxyecdysone shows potential as a therapeutic drug for treating neuromuscular, cardio-metabolic, and respiratory diseases, possibly through activation of the Mas1 receptor (Dinan et al., 2021).
Chemoproteomics and Molecular Therapy Targets : A precise chemoproteomics probe for 20(S)-hydroxycholesterol and a proteome-wide map of its targets in living cells has been presented, revealing potential targets for molecular therapy (Cheng et al., 2021).
Effects on Poultry : High concentrations of 20(S)-hydroxycholesterol can negatively affect chicken satellite cell proliferation and differentiation, potentially impacting muscle growth and meat yield in meat-type chickens (Tompkins et al., 2020).
Safety And Hazards
When handling 20-Hydroxycholesterol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKLJFJEQRYRQT-APGJSSKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862096 | |
Record name | 3beta-Cholest-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hydroxycholesterol | |
CAS RN |
516-72-3 | |
Record name | 20α-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3beta-Cholest-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20.ALPHA.-HYDROXYCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30060WAL99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.